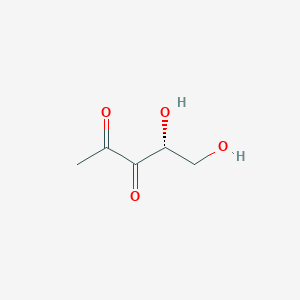![molecular formula C21H24O2 B071982 3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol CAS No. 1568-80-5](/img/structure/B71982.png)
3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol
Descripción general
Descripción
El inhibidor de la integrasa del VIH-1 8 es un compuesto diseñado para inhibir la actividad de la enzima integrasa del VIH-1, que es crucial para la integración del ADN viral en el genoma del huésped. Esta integración es un paso esencial en el ciclo de replicación del virus de la inmunodeficiencia humana (VIH), lo que convierte a los inhibidores de la integrasa en un componente vital de la terapia antirretroviral para el tratamiento del VIH/SIDA .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de inhibidores de la integrasa del VIH-1 a menudo implica la incorporación de andamios químicos específicos que pueden inhibir eficazmente la enzima integrasa. Un enfoque común es el uso de unidades de ácido dicetónico, que han demostrado ser eficaces para inhibir la actividad de transferencia de cadena de la enzima integrasa . La ruta sintética generalmente involucra múltiples pasos, incluida la protección y desprotección de grupos funcionales, reacciones de acoplamiento y procesos de purificación .
Métodos de producción industrial
La producción industrial de inhibidores de la integrasa del VIH-1 implica el escalado de las rutas sintéticas desarrolladas en el laboratorio. Este proceso requiere la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. Se emplean técnicas como el cribado de alto rendimiento y la optimización de procesos para identificar los métodos de producción más eficientes .
Análisis De Reacciones Químicas
Tipos de reacciones
El inhibidor de la integrasa del VIH-1 8 experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, generalmente utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en la síntesis y modificación de inhibidores de la integrasa del VIH-1 incluyen:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio
Nucleófilos: Halógenos, aminas, tioles
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de oxidación pueden producir cetonas o aldehídos, mientras que las reacciones de reducción pueden producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
El inhibidor de la integrasa del VIH-1 8 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar los mecanismos de inhibición de la integrasa y para desarrollar nuevas metodologías sintéticas.
Biología: Se emplea en estudios para comprender el papel de la integrasa en el ciclo de replicación del VIH e investigar las interacciones entre los inhibidores de la integrasa y la enzima.
Medicina: Es integral en el desarrollo de terapias antirretrovirales para el tratamiento del VIH/SIDA. Los ensayos clínicos y los estudios de investigación se centran en optimizar la eficacia y la seguridad de estos inhibidores.
Industria: Se utiliza en la industria farmacéutica para la producción de fármacos antirretrovirales y en ensayos de cribado de alto rendimiento para identificar nuevos inhibidores de la integrasa
Mecanismo De Acción
El inhibidor de la integrasa del VIH-1 8 ejerce sus efectos uniéndose al sitio activo de la enzima integrasa del VIH-1, evitando así el paso de transferencia de cadena de la integración del ADN viral en el genoma del huésped. Esta inhibición bloquea la replicación del virus y reduce la carga viral en individuos infectados. Los objetivos moleculares involucrados incluyen la enzima integrasa y el ADN viral, con vías relacionadas con el proceso de integración siendo interrumpidas .
Comparación Con Compuestos Similares
Compuestos similares
Raltegravir: El primer inhibidor de la integrasa aprobado para uso clínico, conocido por su eficacia y perfil de seguridad.
Elvitegravir: Otro inhibidor de la integrasa con un mecanismo de acción similar pero diferentes propiedades farmacocinéticas.
Dolutegravir: Un inhibidor de la integrasa de segunda generación con una barrera genética más alta a la resistencia y menos interacciones medicamentosas.
Bictegravir: Conocido por su potencia y perfil farmacocinético favorable.
Cabotegravir: Un inhibidor de la integrasa de acción prolongada disponible en una formulación inyectable.
Singularidad
El inhibidor de la integrasa del VIH-1 8 es único debido a su andamio químico específico y su capacidad para inhibir tanto las formas salvajes como las mutantes de la enzima integrasa. Esto lo convierte en un candidato prometedor para superar los problemas de resistencia asociados con otros inhibidores de la integrasa .
Propiedades
IUPAC Name |
1,1,1',1'-tetramethyl-3,3'-spirobi[2H-indene]-5,5'-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O2/c1-19(2)11-21(17-9-13(22)5-7-15(17)19)12-20(3,4)16-8-6-14(23)10-18(16)21/h5-10,22-23H,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICLLPHPVFCNTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CC(C3=C2C=C(C=C3)O)(C)C)C4=C1C=CC(=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051753 | |
| Record name | 3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1568-80-5 | |
| Record name | 2,2′,3,3′-Tetrahydro-3,3,3′,3′-tetramethyl-1,1′-spirobi[1H-indene]-6,6′-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1568-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-Spirobi(1H-indene)-6,6'-diol, 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001568805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Spirobi[1H-indene]-6,6'-diol, 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(2R)-Oxolan-2-yl]propan-2-one](/img/structure/B71899.png)
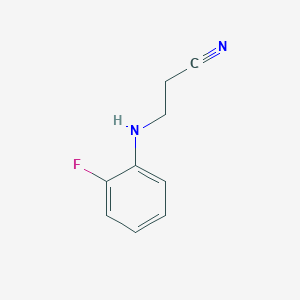
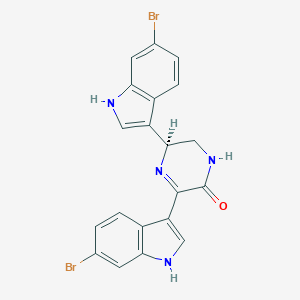
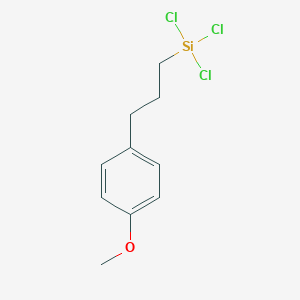
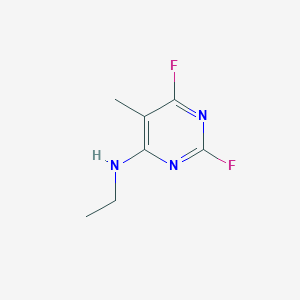

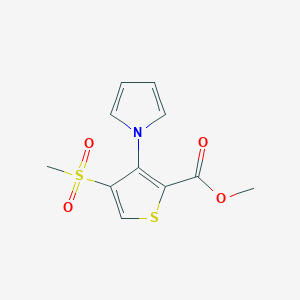
![4-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-DE]pteridine](/img/structure/B71910.png)


![3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol](/img/structure/B71919.png)
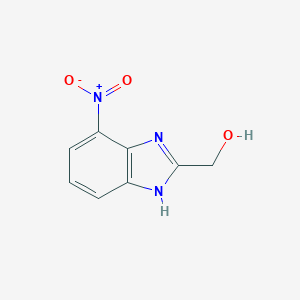
![6-(4-Phenylphenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide](/img/structure/B71922.png)
